molecular formula C20H21FN6O5 B610414 Raltegravir CAS No. 518048-05-0

Raltegravir

Cat. No.: B610414
CAS No.: 518048-05-0
M. Wt: 444.4 g/mol
InChI Key: CZFFBEXEKNGXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Raltegravir is synthesized through a multi-step process involving several key intermediates. One of the significant challenges in its synthesis is the selective N-methylation of a pyrimidone intermediate. The synthetic route typically involves the following steps :

    N-alkylation: The pyrimidone intermediate is alkylated using (chloromethyl)dimethylchlorosilane and potassium fluoride.

    Amidation: The alkylated intermediate undergoes amidation with an amine.

    Desilylation: The final step involves desilylation using potassium fluoride in methanol.

Industrial production methods involve optimizing these steps to achieve high yields and purity. The process is scaled up to produce this compound potassium, which is the pharmaceutically active form used in medications .

Chemical Reactions Analysis

Synthetic Reactions of Raltegravir

The patented industrial synthesis of this compound involves a five-step route designed to minimize impurities and improve yield . Key reactions include:

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsOutcome
1Acylation2-Amino-2-methylpropanenitrile + oxadiazole carbonyl chloride (base, dichloromethane)Forms N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide (Intermediate II)
2Hydroxylamine AdditionAqueous hydroxylamine (isopropyl alcohol, 60°C)Generates N-[(1Z)-1-amino-1-(hydroxyimino)-2-methylpropan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide (Intermediate IVa)
3CyclizationDimethyl acetylenedicarboxylate (DMAD, methanol, 25°C)Produces pyrimidinone intermediate Va via [2+2] cycloaddition
4Alkylation4-Fluorobenzylamine (methanol, 20–25°C)Yields N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide (Intermediate VI)
5MethylationTrimethylsulfoxonium iodide (magnesium hydroxide, 100°C)Final step forms This compound by methylating the pyrimidinone nitrogen .

Key Improvements Over Prior Methods:

Stability and Degradation Reactions

This compound exhibits sensitivity to environmental and chemical factors, impacting its therapeutic efficacy:

Table 2: Degradation Pathways

ConditionReactionOutcome
Acidic/alkaline mediaHydrolysis of oxadiazole or amide bondsFormation of impurity C (degradant with altered conformation) .
Oxidative stressReaction with strong oxidizing agents (e.g., peroxides)Generation of unidentified polar byproducts .
Thermal exposure (>100°C)DecompositionLoss of structural integrity; no specific degradants characterized .

Critical Stability Notes:

  • Polymorph screening identified anhydrous form A as the most stable crystalline phase .

  • Explosive dust-air mixtures may form during mechanical processing .

Reactivity with Functional Groups

This compound’s structure includes reactive moieties that influence its behavior:

  • Oxadiazole ring : Susceptible to nucleophilic attack under extreme pH .

  • Pyrimidinone core : Participates in methylation and tautomerization .

  • Amide bonds : Prone to hydrolysis in acidic/basic conditions .

Environmental and Metabolic Fate

  • Biodegradation : Rapidly degradable in water (50% degradation in 9 days via OECD 302B) .

  • Log P : -0.328, indicating low lipophilicity and limited bioaccumulation potential .

Scientific Research Applications

Raltegravir has several scientific research applications, including:

Mechanism of Action

Raltegravir inhibits the catalytic activity of HIV integrase, preventing the integration of the viral genome into the human genome. This inhibition blocks the strand transfer step of HIV-1 integration, which is essential for viral replication. This compound is primarily metabolized by glucuronidation .

Comparison with Similar Compounds

Raltegravir is compared with other integrase strand transfer inhibitors (INSTIs) such as elvitegravir, dolutegravir, bictegravir, and cabotegravir. These compounds share a similar mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties :

    Elvitegravir: Requires boosting with cobicistat for effective plasma levels.

    Dolutegravir: Known for its high barrier to resistance and once-daily dosing.

    Bictegravir: Co-formulated with emtricitabine and tenofovir alafenamide in a single-tablet regimen.

    Cabotegravir: Available as a long-acting injectable formulation.

This compound is unique in its extensive safety data and its use in treatment-experienced patients with drug-resistant HIV .

Biological Activity

Raltegravir is an antiretroviral medication belonging to the class of integrase inhibitors, primarily used in the treatment of HIV-1 infection. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and safety profile based on diverse research findings.

This compound functions as an integrase strand transfer inhibitor (INSTI). It inhibits the integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome. The drug binds to the integrase-DNA complex, preventing the strand transfer process essential for HIV replication. This binding is contingent upon the presence of divalent metal ions at the integrase active site, which are chelated by this compound's diketo group, forming a transient synaptic complex that halts integration .

Long-Term Efficacy

This compound has demonstrated significant efficacy in both treatment-naïve and treatment-experienced patients. In a comprehensive analysis of two pivotal phase III studies (BENCHMRK-1 and BENCHMRK-2), this compound was combined with optimized background therapy. At week 96, patients receiving this compound showed a viral load of less than 50 copies/mL in 51% of cases compared to 22% in the placebo group. The mean increase in CD4 cell count was 164 cells/µL for the this compound group versus 63 cells/µL for placebo .

Summary of Key Findings

StudyPopulationTreatment GroupViral Load <50 copies/mL (%)CD4 Cell Count Change (cells/µL)
BENCHMRK-1 & -2Treatment-experiencedThis compound + OBT51%+164
BENCHMRK-1 & -2Treatment-experiencedPlacebo + OBT22%+63

Safety Profile

This compound has a favorable safety profile, with adverse events generally being mild and manageable. Common side effects include gastrointestinal disturbances and insomnia. Serious adverse events such as Stevens-Johnson syndrome and immune reconstitution inflammatory syndrome have been reported but are rare .

Adverse Events Overview

Adverse EventIncidence Rate (%)
Rash (including SJS)<2%
Elevation in liver enzymesVariable
Depression/Suicidal ideation<2%

Pharmacokinetics and Metabolism

This compound is primarily metabolized via glucuronidation, predominantly by UGT1A1. Studies indicate that about 70% of the administered dose is converted to its glucuronide metabolite. This compound does not significantly inhibit cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .

Case Studies

A real-world study assessed the effectiveness of this compound-based highly active antiretroviral therapy (HAART) in a cohort of patients starting treatment. The study found that after six months, 85% of patients achieved viral suppression (<1000 copies/mL), indicating robust efficacy similar to clinical trial outcomes .

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic considerations when studying Raltegravir in pregnant populations?

Pregnancy moderately impacts this compound’s free fraction but does not necessitate dose adjustments. Researchers should measure both free and glucuronidated this compound levels, as intersubject variability often exceeds pregnancy-related changes. Methodologically, population pharmacokinetic modeling can account for covariates like gestational age and protein binding shifts .

Q. How does this compound compare to efavirenz in treatment-naïve patients regarding safety and efficacy?

In the STARTMRK trial, this compound demonstrated non-inferior efficacy to efavirenz, with fewer drug-related adverse events (AEs), such as neuropsychiatric effects. Methodological insights: Use randomized controlled trial (RCT) designs with composite endpoints (e.g., viral suppression <50 copies/mL, CD4+ recovery) and adjust for baseline viral load/CD4+ strata .

Q. What is the evidence for this compound’s efficacy in treatment-experienced patients with multi-drug-resistant HIV?

The BENCHMRK trials showed superior virologic suppression (62.1% vs. 32.9% at 48 weeks) when this compound was added to optimized background therapy (OBT). Key methodological considerations: Use genotypic/phenotypic sensitivity scores to stratify patients and assess OBT potency .

Advanced Research Questions

Q. How do resistance-associated mutations (RAMs) to this compound emerge, and what methodologies capture quasispecies dynamics during virologic failure?

Resistance primarily occurs via two pathways: N155H or Q148K/R/H, often with secondary mutations (e.g., G140S). Advanced methods include clonal sequencing to detect minority variants and phenotypic assays to quantify integrase inhibitor susceptibility. Note: The 148 pathway confers higher resistance (50-fold vs. 10-fold for N155H) and is more stable .

Q. What methodological approaches resolve contradictions in long-term safety data, such as cancer risk or lipid abnormalities?

Meta-analyses of RCTs (e.g., STARTMRK/BENCHMRK) show no increased cancer risk (RR: 0.75–0.87 vs. comparators). For lipid profiles, pre-specified analyses adjusting for baseline dyslipidemia and concomitant medications are critical. Confounding factors (e.g., prior protease inhibitor use) require stratification .

Q. How can researchers design studies to evaluate this compound’s role in viral reservoir dynamics?

Utilize this compound intensification in virologically suppressed patients and measure 2-LTR circular DNA via droplet digital PCR. This approach distinguishes residual replication from latent reservoir activation. Longitudinal sampling (e.g., pre/post-intensification) controls for assay variability .

Q. What explains divergent efficacy outcomes in this compound-based second-line therapy across trials?

In the EARNEST trial, this compound did not outperform NRTIs when combined with protease inhibitors, contrasting with BENCHMRK. Key factors: Patient demographics (e.g., African vs. global cohorts), OBT composition (e.g., first-time use of darunavir/enfuvirtide), and adherence metrics. Sensitivity analyses should account for these variables .

Q. Methodological Guidance for Data Analysis

Q. How should researchers handle missing data in long-term observational studies of this compound?

Use multiple imputation or inverse probability weighting to address attrition bias. For example, in Japanese cohort studies, exclusion criteria (e.g., missing CD4+/viral load data) must be transparently reported to avoid selection bias .

Q. What statistical models are optimal for analyzing time-to-event outcomes (e.g., virologic failure or adverse events)?

Cox proportional hazards models with time-varying covariates (e.g., adherence, drug interactions) are recommended. In STARTMRK, Kaplan-Meier curves showed cancer risk plateaued after 3 months, highlighting the need for time-stratified analyses .

Q. Special Populations and Subgroup Analyses

Q. How does this compound perform in non-Western populations, such as Japanese cohorts?

Long-term data from Japan show sustained virologic suppression (92% at 7 years), comparable to global trials. Methodological note: Use Clopper-Pearson confidence intervals for proportions in small subgroups and adjust for regional ART prescribing patterns .

Q. What are the implications of sex/gender and race on this compound’s pharmacokinetics and efficacy?

Pooled analyses found no significant differences in efficacy by sex or race. However, covariates like body weight and CYP3A4 activity (influenced by genetics) require pharmacokinetic modeling with nonlinear mixed-effects (NLME) approaches .

Properties

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFBEXEKNGXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048660
Record name Raltegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Raltegravir inhibits HIV integrase to prevent the viral genome being incorporated into the human genome. Raltegravir is primarily metabolized by glucuronidation., Raltegravir inhibits the catalytic activity of HIV-1 integrase, an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the covalent insertion, or integration, of unintegrated linear HIV-1 DNA into the host cell genome preventing the formation of the HIV-1 provirus. The provirus is required to direct the production of progeny virus, so inhibiting integration prevents propagation of the viral infection. Raltegravir did not significantly inhibit human phosphoryltransferases including DNA polymerases alpha, beta, and gamma.
Record name Raltegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

518048-05-0
Record name Raltegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518048-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raltegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0518048050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raltegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VKV8053U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Raltegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A solution of Raltegravir potassium (˜2 g) in water was acidified with 2N HCl until pH 2 was obtained. The acidified solution was extracted with MTBE (600 ml). The organic extract was evaporated to dryness. Raltegravir free hydroxy (1.5 g) was obtained as a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.